

Characterization of Azido-PEG9-amine Conjugates: Application Notes and Protocols

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Compound of Interest

Compound Name: Azido-PEG9-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **Azido-PEG9-amine**, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The following sections outline the primary analytical techniques for verifying the identity, purity, and stability of this reagent.

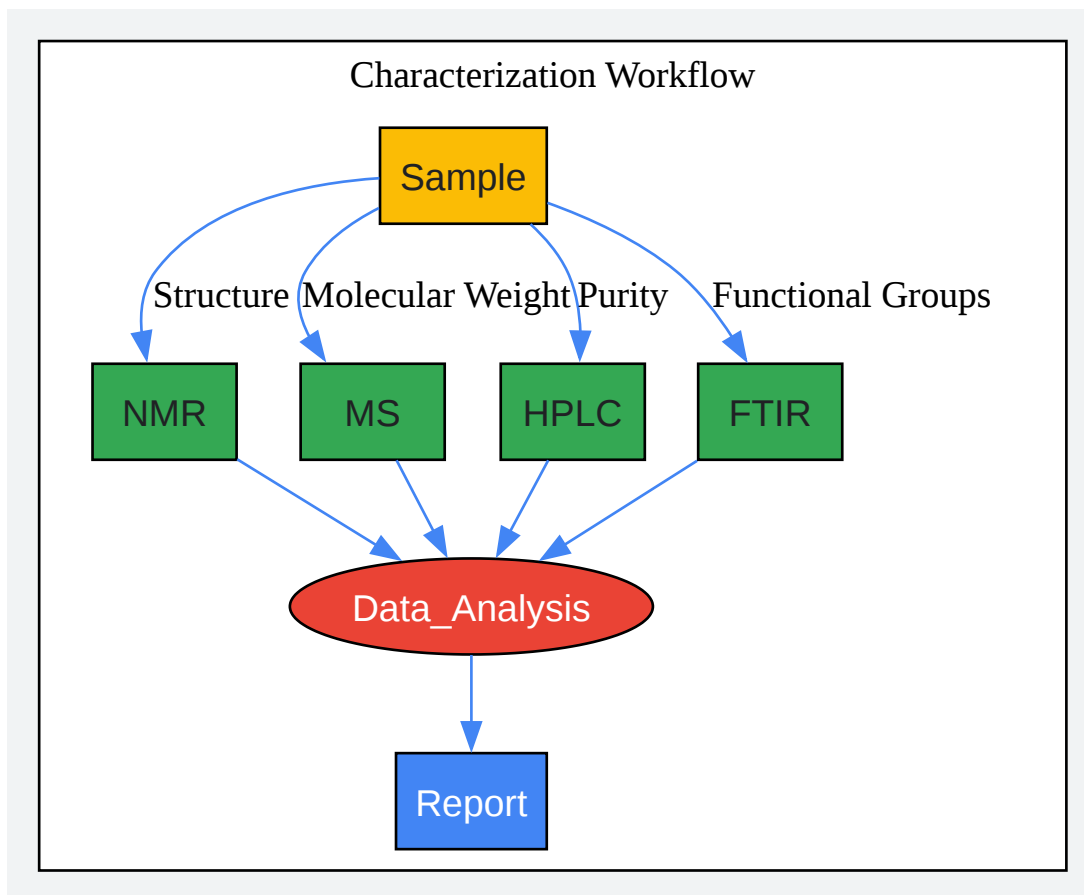
Introduction

Azido-PEG9-amine is a non-cleavable linker featuring a terminal azide group and a primary amine, separated by a 9-unit polyethylene glycol (PEG) spacer.^{[1][2]} The azide functionality allows for efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can be conjugated to molecules via amidation or other amine-reactive chemistries.^{[2][3]} Accurate characterization is essential to ensure the quality and consistency of the final bioconjugate.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of **Azido-PEG9-amine**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique

and complementary information regarding the structure, molecular weight, and purity of the molecule.



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Caption: General workflow for the analytical characterization of **Azido-PEG9-amine**.

Data Presentation

The following table summarizes the expected analytical data for **Azido-PEG9-amine**.

Parameter	Method	Expected Value	Reference
Molecular Formula	-	C ₂₀ H ₄₂ N ₄ O ₉	[4]
Molecular Weight	MS	482.58 g/mol	
Purity	HPLC	>95%	
¹ H-NMR	NMR	Conforms to structure	
¹³ C-NMR	NMR	Conforms to structure	
Azide (N ₃) Stretch	FTIR	~2100 cm ⁻¹	
C-O-C Stretch (PEG)	FTIR	~1100 cm ⁻¹	

Experimental Protocols

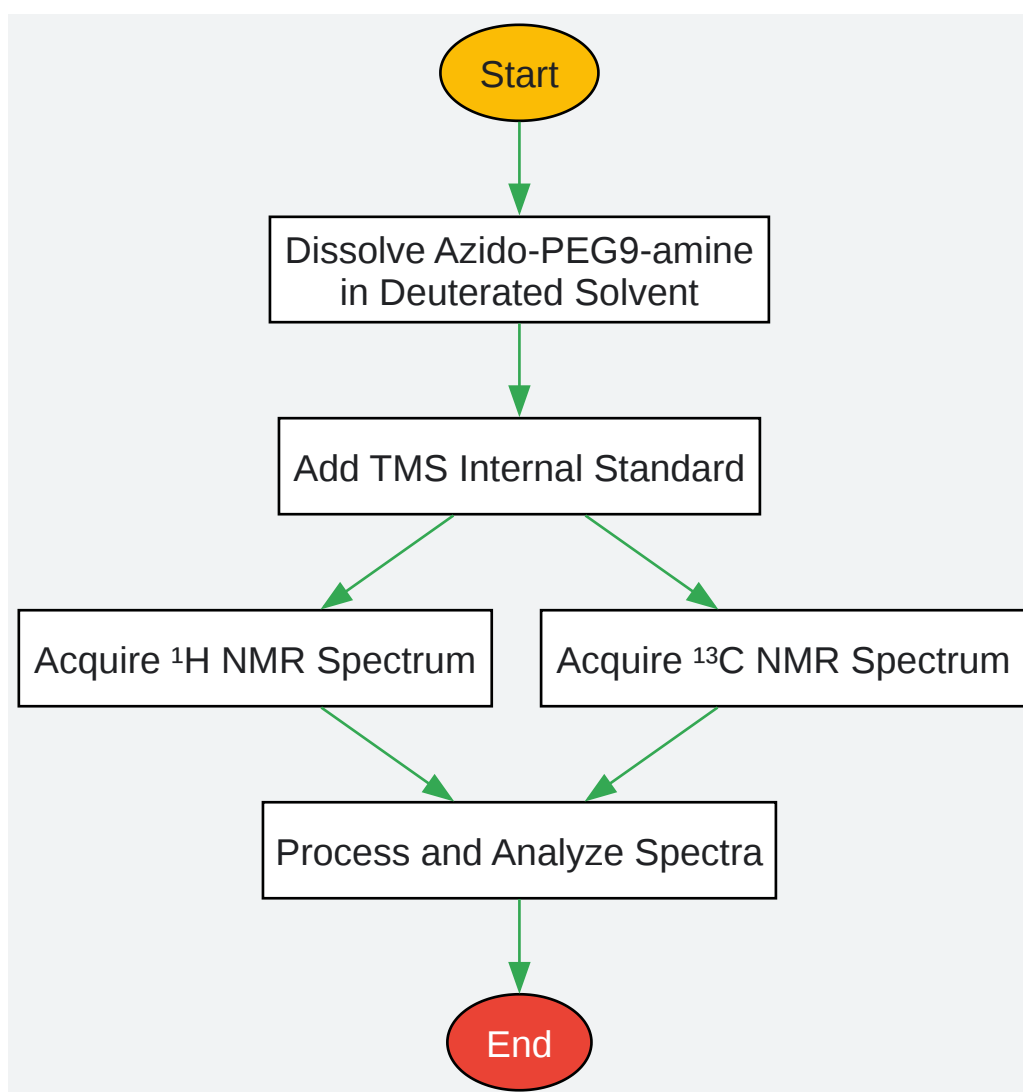
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Azido-PEG9-amine**, confirming the presence of the azide and amine termini, as well as the PEG backbone.

Protocol for ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **Azido-PEG9-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field strength.
 - Temperature: 25 °C.
- Data Acquisition:
 - ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS peak.
- Expected Chemical Shifts (^{13}C NMR in CDCl_3):
 - $-\text{CH}_2-\text{N}_3$: ~ 50.6 ppm
 - $-\text{CH}_2-\text{NH}_2$: ~ 41.8 ppm
 - PEG backbone ($-\text{CH}_2-\text{O}-\text{CH}_2-$): ~ 70.5 ppm
 - $-\text{CH}_2-\text{CH}_2-\text{NH}_2$: ~ 73.4 ppm



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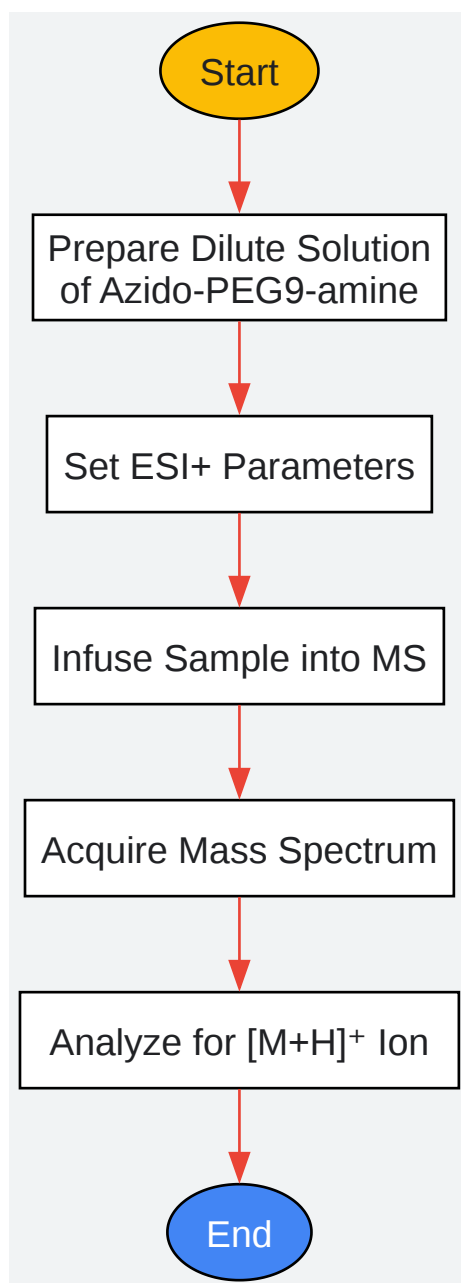
Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Azido-PEG9-amine** and to assess its purity by identifying any related impurities.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Azido-PEG9-amine** in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 10 µM with the mobile phase.
- Instrumentation:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
- Instrument Settings:
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Source Temperature: 120-150 °C.
 - Mass Range: 100 - 1000 m/z.
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
- Data Analysis: The primary ion observed should correspond to the protonated molecule $[M+H]^+$. Other adducts such as $[M+Na]^+$ or $[M+K]^+$ may also be present. The observed mass should be within 5 ppm of the theoretical mass.



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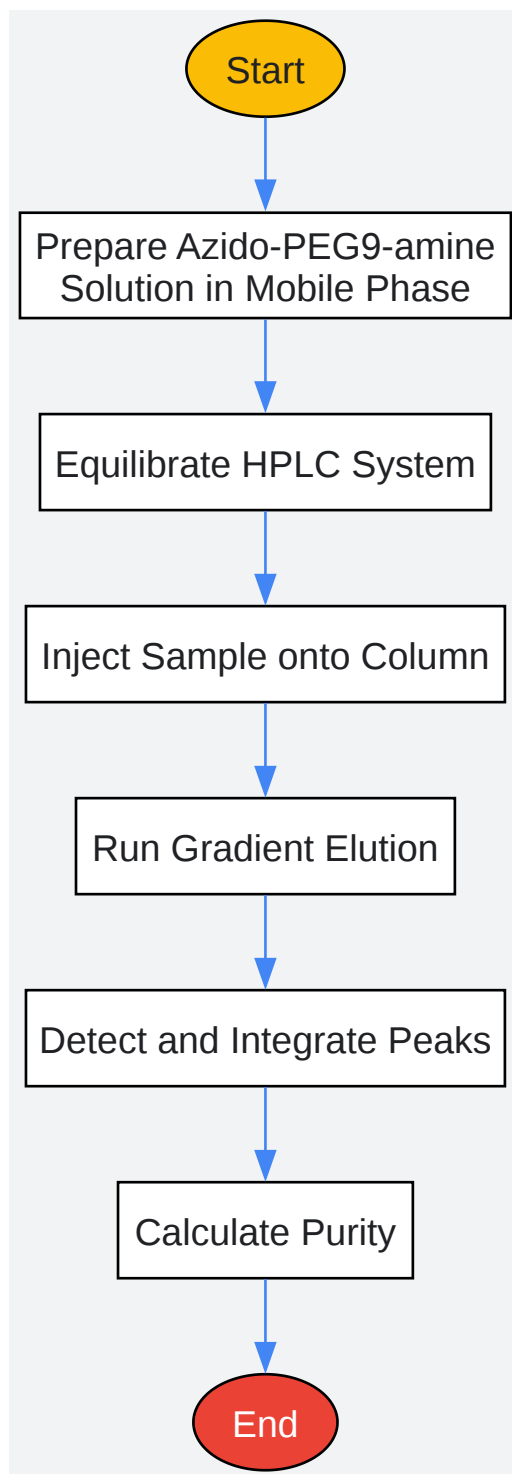
Caption: Experimental workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **Azido-PEG9-amine**. A reversed-phase method is typically employed.

Protocol for Reversed-Phase HPLC (RP-HPLC)

- Sample Preparation: Prepare a 1 mg/mL solution of **Azido-PEG9-amine** in the mobile phase.
- Instrumentation:
 - HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV at 210 nm or CAD.
- Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.



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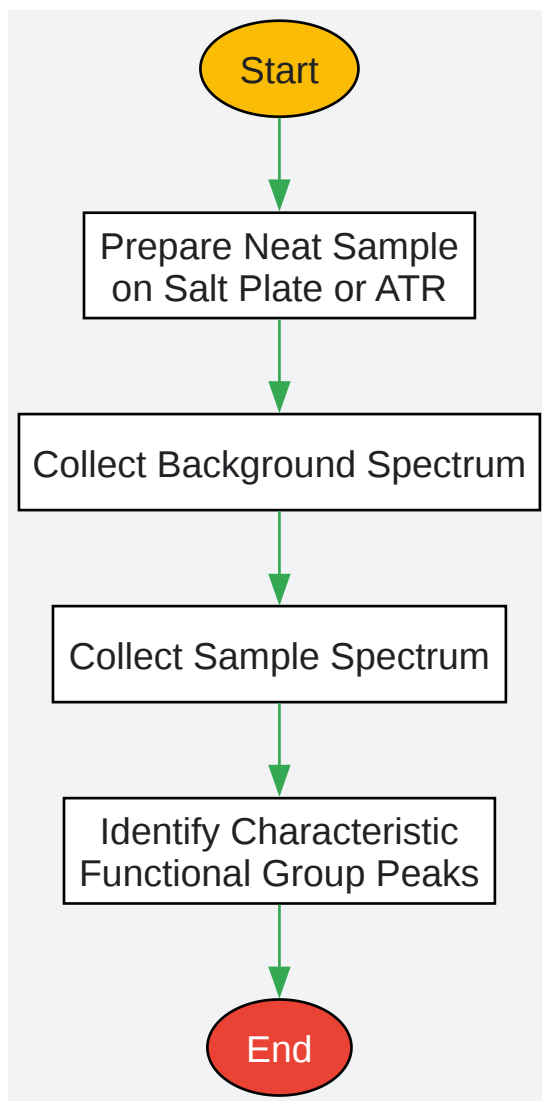
Caption: Experimental workflow for RP-HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups, namely the azide and the PEG ether linkages.

Protocol for FTIR Spectroscopy

- **Sample Preparation:** As **Azido-PEG9-amine** is often a liquid or oil, it can be analyzed neat. Place a small drop of the sample between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.
- **Background Collection:** Collect a background spectrum of the clean, empty salt plates or ATR crystal.
- **Sample Analysis:** Acquire the FTIR spectrum of the sample from approximately 4000 to 600 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands.
 - Azide (N_3) antisymmetric stretch: A sharp, strong peak around 2100 cm^{-1} .
 - C-O-C (ether) stretch of PEG backbone: A strong, broad peak around 1100 cm^{-1} .
 - N-H bend (primary amine): A band around 1600 cm^{-1} .
 - C-H stretch (alkane): Bands in the region of 2850-3000 cm^{-1} .



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